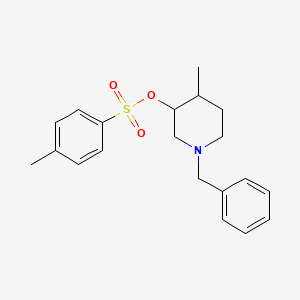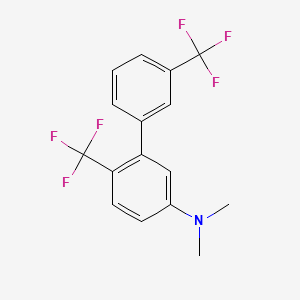
(6,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a biphenyl structure, along with a dimethylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves multi-step organic reactions. One common approach might include:
Formation of Biphenyl Core: Coupling reactions such as Suzuki or Ullmann coupling to form the biphenyl core.
Introduction of Trifluoromethyl Groups: Electrophilic or nucleophilic trifluoromethylation reactions to introduce the trifluoromethyl groups at the desired positions.
Attachment of Dimethylamine Group: Amination reactions to introduce the dimethylamine group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions might target the trifluoromethyl groups or the biphenyl core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Medicine
Diagnostics: Could be used in the development of diagnostic agents or imaging probes.
Industry
Materials Science: Applications in the development of advanced materials, such as polymers or liquid crystals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For example, in a pharmacological context, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-methyl-amine
- (6,3’-Bis(trifluoromethyl)biphenyl-3-yl)-ethyl-amine
Uniqueness
The presence of trifluoromethyl groups and the specific positioning on the biphenyl core might confer unique electronic properties, making it distinct from other similar compounds. This could influence its reactivity, stability, and interactions with other molecules.
Eigenschaften
Molekularformel |
C16H13F6N |
|---|---|
Molekulargewicht |
333.27 g/mol |
IUPAC-Name |
N,N-dimethyl-4-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)12-6-7-14(16(20,21)22)13(9-12)10-4-3-5-11(8-10)15(17,18)19/h3-9H,1-2H3 |
InChI-Schlüssel |
HLOXFEOBJMKLOT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



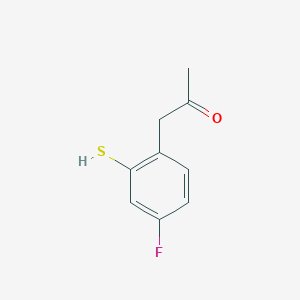
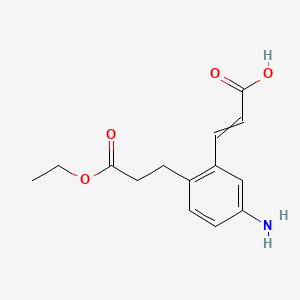
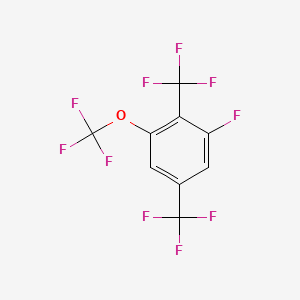
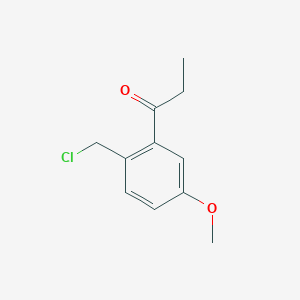
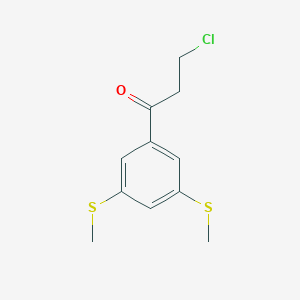
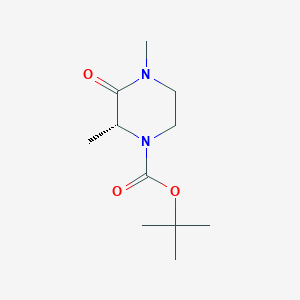
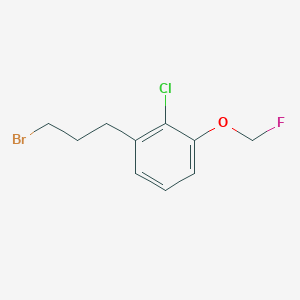
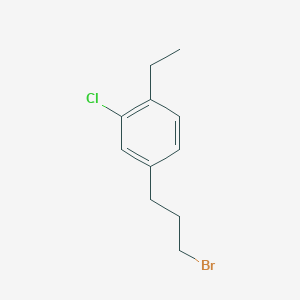
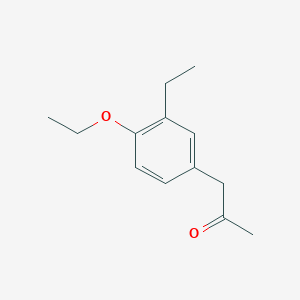
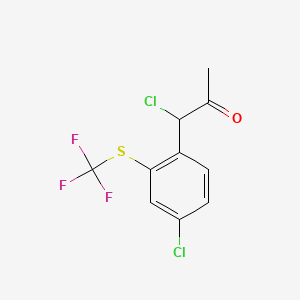
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)

